3-(((3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)methyl)thio)butan-1-ol
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Overview
Description
3-(((3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)methyl)thio)butan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a butane chain, which is further substituted with a tert-butyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)methyl)thio)butan-1-ol typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, followed by the introduction of the tert-butyl group and the butane chain. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(((3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)methyl)thio)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl group or the oxadiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(((3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)methyl)thio)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(((3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)methyl)thio)butan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group and the oxadiazole ring play crucial roles in these interactions, which can affect various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutan-1-ol: Similar in structure but lacks the oxadiazole ring and tert-butyl group.
Tert-butyl alcohol: Contains the tert-butyl group but lacks the oxadiazole ring and butane chain.
1,2,4-Oxadiazole derivatives: Share the oxadiazole ring but differ in other substituents.
Uniqueness
The uniqueness of 3-(((3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)methyl)thio)butan-1-ol lies in its combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H20N2O2S |
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Molecular Weight |
244.36 g/mol |
IUPAC Name |
3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]butan-1-ol |
InChI |
InChI=1S/C11H20N2O2S/c1-8(5-6-14)16-7-9-12-10(13-15-9)11(2,3)4/h8,14H,5-7H2,1-4H3 |
InChI Key |
TVYQMLPFXFGKOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)SCC1=NC(=NO1)C(C)(C)C |
Origin of Product |
United States |
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